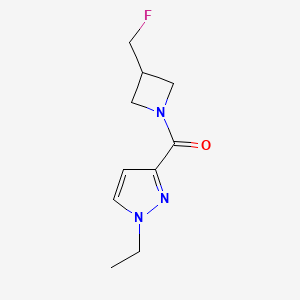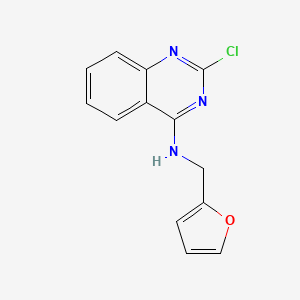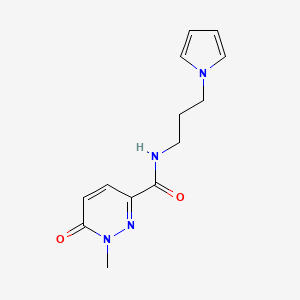
N-(3-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is a component of several larger and biochemically significant compounds .
Synthesis Analysis
There are many methods to synthesize pyrrole derivatives. For example, one common method is the Paal-Knorr Synthesis, where a 1,4-diketone is heated with ammonia or primary amines to yield a pyrrole .Molecular Structure Analysis
The pyrrole ring is aromatic, like benzene and imidazole rings. It has two nitrogen atoms and three carbon atoms. The lone pair of electrons on the nitrogen atom is part of the aromatic system, making pyrrole a 6 π-electron system and thus aromatic .Chemical Reactions Analysis
Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the availability of an electron pair on the nitrogen atom .Physical And Chemical Properties Analysis
Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air. It is slightly soluble in water but mixes well with most common organic solvents .Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Methodologies One stream of research investigates the synthetic routes to diverse nitrogen-containing heterocycles, such as pyrrolizines, pyrazoles, and pyridazines, which are valuable in medicinal chemistry. For example, the synthesis of 2,3-dihydropyrrolizines from Weinreb 3-(pyrrolidin-2-ylidene)propionamides highlights a methodological approach to constructing pyrrole-based scaffolds, which are central to many pharmacologically active compounds (Calvo, González-Ortega, & Sañudo, 2002). Similarly, the study on the recyclization products of 5-alkyl(aryl)amino-2-(3-phthalimidopropyl)-1,3-oxazole-4-carbonitriles for the synthesis of condensed tricyclic nitrogenous structures further demonstrates the versatility of pyrrole derivatives in synthesizing complex heterocyclic frameworks (Chumachenko, Shablykin, & Brovarets, 2013).
Biological Activities Research also delves into the biological activities of pyrrole derivatives, exploring their potential as pharmaceutical agents. For instance, the synthesis and evaluation of anti-inflammatory activity of ibuprofen analogs incorporating pyrrolidine demonstrate the utility of pyrrole motifs in enhancing pharmacological properties (Rajasekaran, Sivakumar, & Jayakar, 1999). Another study on the synthesis, characterization, and biological studies of novel pyrazole carboxamide, pyridazine, and thienopyridazine derivatives showcases the antimicrobial potential of these compounds, providing insights into their applications in addressing resistant bacterial strains (Othman & Hussein, 2020).
Material Science and Catalysis The exploration of pyrrole and its derivatives extends beyond pharmaceuticals into material science and catalysis, demonstrating the broad applicability of this chemical moiety. For example, the discussion on nitrogen-containing heterocyclic compounds such as pyrroles, pyridines, and pyrazines highlights their significance in various industrial applications, from pharmaceuticals to electroconductive polymers (Higasio & Shoji, 2001).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-methyl-6-oxo-N-(3-pyrrol-1-ylpropyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)6-5-11(15-16)13(19)14-7-4-10-17-8-2-3-9-17/h2-3,5-6,8-9H,4,7,10H2,1H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQEVEVWVNZSIQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCCN2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-pyrrol-1-yl)propyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(1R,2R)-2-methyl-3-oxocyclopentyl]acetic acid](/img/structure/B2758099.png)
![(Z)-2-(3-methoxybenzylidene)-8-(3,4,5-trimethoxybenzyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2758101.png)
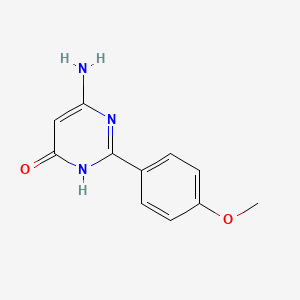
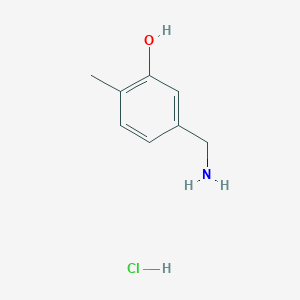
![2-bromo-N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]benzamide](/img/structure/B2758106.png)
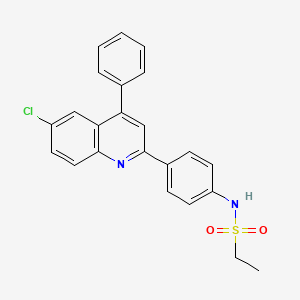
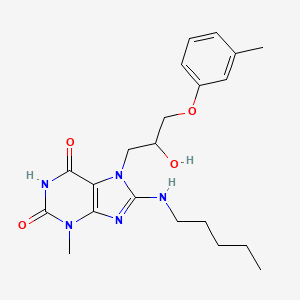
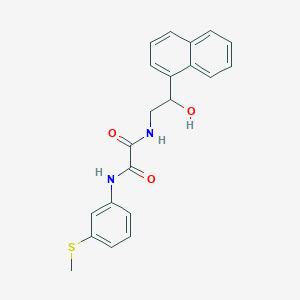
![1-(Furan-2-yl)-2-azaspiro[3.3]heptane](/img/structure/B2758115.png)
![(Z)-methyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2758116.png)
![2-[7-Benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]acetamide](/img/structure/B2758117.png)
